

N-Butyrylglycine-d2 chemical properties and structure

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Compound of Interest		
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An In-Depth Technical Guide to **N-Butyrylglycine-d2**: Chemical Properties, Structure, and Applications

Introduction

N-Butyrylglycine-d2 is the deuterium-labeled form of N-Butyrylglycine, an acylglycine metabolite found in biological systems. Acylglycines are typically minor metabolites of fatty acids, formed by the conjugation of an acyl-CoA with glycine.[1][2] The deuteration of N-Butyrylglycine makes it a valuable tool for researchers, particularly in the fields of metabolomics, clinical diagnostics, and drug development.

This stable isotope-labeled compound is primarily used as an internal standard for highly accurate quantification of its unlabeled counterpart in biological matrices using mass spectrometry.[3] Its application is crucial for studying inborn errors of metabolism, where the excretion of specific acylglycines is elevated, serving as important biomarkers for conditions like mitochondrial fatty acid β-oxidation disorders.[1][4][5] This guide provides a comprehensive overview of the chemical properties, structure, biological significance, and experimental applications of **N-Butyrylglycine-d2** for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

N-Butyrylglycine-d2 consists of a butyryl group attached to the nitrogen atom of a glycine molecule, where two hydrogen atoms on the alpha-carbon of the glycine have been replaced



by deuterium atoms. This labeling provides a distinct mass difference from the endogenous compound without significantly altering its chemical behavior, which is ideal for mass spectrometry-based analysis.

Quantitative Chemical Data

The key chemical and physical properties of **N-Butyrylglycine-d2** are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	1219799-10-6	[3][6]
Unlabeled CAS Number	20208-73-5	[3][6]
Molecular Formula	C ₆ H ₉ D ₂ NO ₃	[3]
Molecular Weight	147.17 g/mol	[3]
Appearance	White to off-white solid	[3]
Purity	≥98 atom % D, ≥98% Chemical Purity	[6]
SMILES	O=C(O)C([2H]) ([2H])NC(CCC)=O	[3]
InChI	InChI=1S/C6H11NO3/c1-2-3- 5(8)7-4-6(9)10/h2-4H2,1H3, (H,7,8)(H,9,10)/i4D2	[6]
Solubility	DMSO: 100 mg/mL (679.49 mM)	[3]
Storage (Powder)	-20°C for 3 years	[3]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month	[3]

Chemical Structure Visualization

Figure 1: Chemical Structure of N-Butyrylglycine-d2

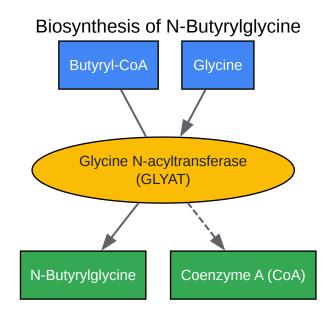


Biological Role and Significance The N-Acyl Glycine Family

N-Butyrylglycine belongs to the N-acyl glycine (NAGly) class of metabolites.[5] These compounds are glycine conjugates of acyl-CoA species, formed as part of detoxification pathways to manage the accumulation of potentially toxic acyl-CoA esters.[7] The biosynthesis is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT), which facilitates the reaction between an acyl-CoA and glycine.[1][8] The resulting N-acyl glycines are more water-soluble and can be readily excreted in urine.[7]

Altered levels of NAGlys are associated with various conditions, including kidney disease, diabetes, and inherited metabolic disorders.[5][7] Therefore, their accurate measurement is vital for both clinical diagnosis and biomedical research.

Biosynthesis Pathway



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Figure 2: Biosynthesis of N-Butyrylglycine via GLYAT

Utility of Deuterated N-Butyrylglycine

The incorporation of stable isotopes like deuterium has become a critical technique in drug development and metabolic research.[3] **N-Butyrylglycine-d2** serves several key functions:



- Internal Standard: Its primary use is as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[3] It is added to biological samples at a known concentration to correct for variations during sample preparation and instrument analysis, ensuring high accuracy and precision.[9]
- Metabolic Tracer: It can be used as a tracer to follow the metabolic fate of N-Butyrylglycine in vivo and in vitro.[3]
- Pharmacokinetic Studies: Deuteration can sometimes alter the metabolic and pharmacokinetic profiles of molecules, a phenomenon known as the "deuterium effect," which is an area of active research in drug development.[3]

Experimental Protocols

The most common application of **N-Butyrylglycine-d2** is in the quantitative analysis of endogenous N-acylglycines using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Representative Protocol: Quantification of N-Butyrylglycine in Plasma

This protocol provides a general methodology for the analysis of N-acylglycines in a plasma matrix.[9]

- 1. Materials and Reagents:
- N-Butyrylglycine analytical standard
- N-Butyrylglycine-d2 (Internal Standard, ISTD)
- Acetonitrile (ACN), LC-MS grade, ice-cold
- Formic acid, LC-MS grade
- Ultrapure water
- Microcentrifuge tubes



- Autosampler vials
- 2. Sample Preparation (Protein Precipitation):
- Thaw plasma samples on ice.
- In a clean microcentrifuge tube, pipette 50 μL of the plasma sample.
- Prepare a stock solution of **N-Butyrylglycine-d2** in a suitable solvent (e.g., methanol).
- Add 200 μL of ice-cold acetonitrile containing the N-Butyrylglycine-d2 internal standard at a fixed concentration (e.g., 50 nM).
- Vortex the tube vigorously for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
- 3. LC-MS/MS Analysis:
- LC System: A standard HPLC or UHPLC system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A suitable gradient from ~5% B to 95% B over several minutes to separate the analyte from other matrix components.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
- Detection: Multiple Reaction Monitoring (MRM).
 - N-Butyrylglycine transition: m/z 144.07 -> 74.02[10]



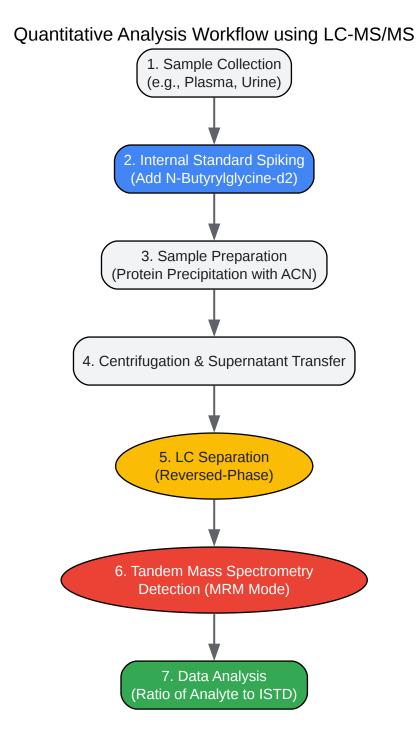
N-Butyrylglycine-d2 transition: m/z 146.08 -> 74.02 (The fragment retains the glycine part, which is not labeled in this specific isotopologue, but a different fragment could be chosen if available from experimental data). Note: The precise transition for the deuterated standard should be optimized experimentally.

4. Data Analysis:

- A calibration curve is generated using known concentrations of the N-Butyrylglycine standard.
- The concentration of the endogenous analyte is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this value on the calibration curve.

Experimental Workflow Diagram





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Figure 3: A typical experimental workflow for metabolomic analysis.

Applications in Research and Drug Development

The precise quantification of metabolites is fundamental to understanding disease and developing new therapies.



- Clinical Research: The analysis of acylglycines is critical for diagnosing and monitoring patients with inborn errors of metabolism.[5][11] Accurate quantification using stable isotopelabeled standards like **N-Butyrylglycine-d2** is essential for clinical laboratory tests.
- Biomarker Discovery: Metabolomic studies have identified N-acyl glycines as potential biomarkers for conditions like type II diabetes.[7] Robust analytical methods, validated with internal standards, are necessary to qualify these biomarkers for clinical use.[12]
- Drug Development: In pharmaceutical development, understanding a drug's effect on metabolic pathways is crucial. N-Butyrylglycine-d2 can be used to assess how a therapeutic agent might impact fatty acid metabolism and related detoxification pathways.

Conclusion

N-Butyrylglycine-d2 is a specialized chemical tool that is indispensable for modern biomedical and pharmaceutical research. Its role as an internal standard enables the accurate and reproducible quantification of its endogenous counterpart, N-Butyrylglycine. This capability is vital for the study of metabolic diseases, the validation of clinical biomarkers, and the detailed investigation of metabolic pathways. The data and protocols presented in this guide underscore its importance for generating high-quality, reliable data in demanding research applications.

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